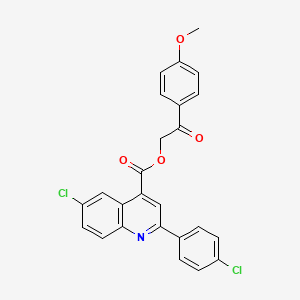
Lead(II) sulfate, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(II) sulfate, also known as plumbous sulfate or anglesite, is a white solid with the chemical formula PbSO₄. It is poorly soluble in water and is commonly found in the plates of lead-acid batteries. This compound is known for its role in the discharge and recharge cycles of these batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) sulfate can be synthesized through several methods:
Reaction of Lead Oxide, Hydroxide, or Carbonate with Sulfuric Acid: This method involves treating lead oxide (PbO), lead hydroxide (Pb(OH)₂), or lead carbonate (PbCO₃) with warm sulfuric acid (H₂SO₄) to produce lead(II) sulfate.
Interaction of Lead Nitrate and Sodium Sulfate Solutions: Mixing aqueous solutions of lead nitrate (Pb(NO₃)₂) and sodium sulfate (Na₂SO₄) results in the precipitation of lead(II) sulfate.
Industrial Production Methods: In industrial settings, lead(II) sulfate is often produced as a byproduct in the recycling of lead-acid batteries. The lead sulfate formed during battery discharge is converted back to lead and sulfuric acid during the recharging process .
Types of Reactions:
Precipitation Reactions: Lead(II) sulfate is commonly formed as a precipitate in reactions involving lead salts and sulfate ions.
Solubility Reactions: It is partially soluble in concentrated sulfuric acid and dilute nitric acid but highly soluble in hot sodium hydroxide or acetate buffer.
Common Reagents and Conditions:
Lead Nitrate and Potassium Sulfate: These reagents are used to precipitate lead(II) sulfate in aqueous solutions.
Sulfuric Acid: Used to treat lead compounds to form lead(II) sulfate.
Major Products Formed:
Scientific Research Applications
Lead(II) sulfate has several applications in scientific research and industry:
Lead-Acid Batteries: It plays a crucial role in the operation of lead-acid batteries, contributing to the battery’s ability to store and release energy efficiently.
Catalysis: Lead(II) sulfate is used as a catalyst in various chemical reactions.
Material Science: It is studied for its unique crystal structure and properties, which are similar to those of other sulfate minerals like celestite and barite.
Mechanism of Action
In lead-acid batteries, lead(II) sulfate forms on the electrodes during discharge. When the battery is recharged, the lead sulfate is converted back to lead and sulfuric acid on the negative terminal or lead dioxide and sulfuric acid on the positive terminal . This reversible reaction is essential for the battery’s functionality.
Comparison with Similar Compounds
Lead(II) sulfate is similar to other sulfate compounds such as:
Strontium Sulfate (SrSO₄): Shares a similar orthorhombic crystal structure.
Barium Sulfate (BaSO₄): Also has a similar crystal structure and is used in various industrial applications.
Uniqueness: Lead(II) sulfate’s role in lead-acid batteries and its specific chemical properties, such as low solubility in water and unique crystal structure, distinguish it from other sulfate compounds .
Properties
CAS No. |
15739-80-7 |
|---|---|
Molecular Formula |
H2O4PbS |
Molecular Weight |
305 g/mol |
InChI |
InChI=1S/H2O4S.Pb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
SMBGWMJTOOLQHN-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12038400.png)
![methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12038403.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B12038414.png)
![2-((2,4-Dichlorobenzyl)thio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12038429.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12038445.png)

![Ethyl 3-(2-methoxyphenyl)-7-((3-(trifluoromethyl)phenyl)carbamoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B12038453.png)


![11-[(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12038466.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12038470.png)

